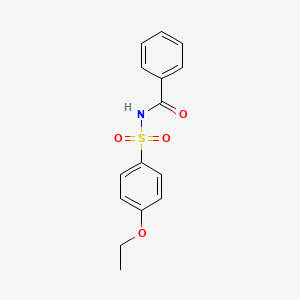

N-(4-ethoxybenzenesulfonyl)benzamide

Description

N-(4-Ethoxybenzenesulfonyl)benzamide (Chemical Formula: C₂₁H₂₀N₂O₄S; Molar Mass: 396.46 g/mol) is a sulfonamide derivative featuring a benzamide core linked to a 4-ethoxyphenylsulfonyl group.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-2-20-13-8-10-14(11-9-13)21(18,19)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUWMRHTBHLOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49819124 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-ethoxybenzenesulfonyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxybenzenesulfonyl)benzamide undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxybenzenesulfonyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research indicates its potential use as an anticancer and antimicrobial agent.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzenesulfonyl)benzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties

Key Observations:

- Substituent Impact : The ethoxy group in this compound enhances solubility compared to halogenated (e.g., bromo, fluoro) or nitro-substituted analogs, which may increase lipophilicity .

Table 2: Reported Bioactivities of Analogues

- Target Compound: No direct bioactivity data is provided, but sulfonamides are often explored for enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .

- Imidazole Analogs: Exhibit pronounced anticancer and antifungal activities, highlighting the role of heterocyclic substituents in bioactivity .

Physicochemical and Crystallographic Properties

- Melting Points : Rip-B has a melting point of 90°C, while halogenated analogs (e.g., bromo, fluoro) likely exhibit higher melting points due to stronger intermolecular forces .

- Crystallography : The target compound’s structure could be resolved using SHELX software (), as seen in related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ).

ADMET and Computational Predictions

- ADMET Trends : N-(Phenylcarbamoyl)benzamide () shows moderate absorption and low toxicity risks, suggesting that the ethoxy-sulfonyl group in the target compound may improve metabolic stability compared to nitro or halogenated derivatives .

Biological Activity

N-(4-Ethoxybenzenesulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a benzamide moiety, which is known to influence its solubility and interaction with biological targets. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It has been shown to interact with various molecular targets, leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), which plays a role in purinergic signaling involved in inflammation and cancer progression.

- Induction of Apoptosis : In cancer cell lines, it has been observed to induce apoptosis through caspase activation.

Anticancer Activity

This compound has been evaluated for its anticancer properties across several cancer cell lines. The following table summarizes its potency:

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induces apoptosis |

| A549 (Lung) | 12.45 | Cell cycle arrest |

| U-937 (Leukemia) | 10.30 | Inhibition of proliferation |

These findings indicate that the compound effectively reduces cell viability through multiple mechanisms, primarily by inducing programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. In vivo studies showed significant inhibition of carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing the biological activity of this compound. Substitutions on the benzene rings have been systematically studied to enhance potency and selectivity:

- Substituent Effects : The ethoxy group at the para position significantly affects the compound's lipophilicity and binding affinity.

- Analogs : Various analogs with different substituents have been synthesized and tested for their biological activity, revealing that modifications can lead to improved efficacy against specific targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Xenograft Models : In xenograft tumor models, administration of the compound resulted in significant tumor growth inhibition, supporting its potential use in cancer therapy.

- Combination Therapies : Studies suggest that combining this compound with other agents may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.